Cas no 918642-61-2 (1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid)

1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid structure
918642-61-2 structure
Product Name:1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid
CAS-Nr.:918642-61-2
MF:C11H10FNO3
MW:223.200406551361
MDL:MFCD16676129
CID:772256
PubChem ID:57470861
Update Time:2024-10-26

1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cyclopropanecarboxylic acid, 1-[[(2-fluorophenyl)amino]carbonyl]-
    • 1-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
    • 1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid
    • WSDNYZVNBWULFS-UHFFFAOYSA-N
    • 1-[[(2-Fluorophenyl)amino]carbonyl]cyclopropanecarboxylic acid (ACI)
    • 1-((2-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
    • MFCD16676129
    • DB-132513
    • 1-[(2-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid
    • R24D387W2Q
    • AKOS011376626
    • DTXSID60726799
    • 1-[[(2-Fluorophenyl)amino]carbonyl]cyclopropanecarboxylic acid
    • SY278503
    • SCHEMBL307269
    • E70296
    • 1-((2-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid? (Cabozantinib Impurity
    • 918642-61-2
    • CS-0166295
    • MDL: MFCD16676129
    • Inchi: 1S/C11H10FNO3/c12-7-3-1-2-4-8(7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)
    • InChI-Schlüssel: WSDNYZVNBWULFS-UHFFFAOYSA-N
    • Lächelt: FC1C=CC=CC=1NC(C1(C(=O)O)CC1)=O

Berechnete Eigenschaften

  • Genaue Masse: 223.06447134g/mol
  • Monoisotopenmasse: 223.06447134g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 314
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topologische Polaroberfläche: 66.4

1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid Sicherheitsinformationen

1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y23655-1g
1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid
918642-61-2 95%
1g
¥6009.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y23655-5g
1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid
918642-61-2 95%
5g
¥12009.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y23655-250mg
1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid
918642-61-2 95%
250mg
¥4809.0 2023-09-05
TRC
F687160-1mg
1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid
918642-61-2
1mg
$190.00 2023-05-18
TRC
F687160-10mg
1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid
918642-61-2
10mg
$1499.00 2023-05-18
eNovation Chemicals LLC
Y1191238-0.25g
1-[(2-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid
918642-61-2 95%
0.25g
$285 2024-07-19
eNovation Chemicals LLC
Y1191238-1g
1-[(2-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid
918642-61-2 95%
1g
$490 2024-07-19
eNovation Chemicals LLC
Y1191238-5g
1-[(2-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid
918642-61-2 95%
5g
$935 2024-07-19
eNovation Chemicals LLC
Y1191238-0.1g
1-[(2-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid
918642-61-2 95%
0.1g
$205 2025-02-27
eNovation Chemicals LLC
Y1191238-0.25g
1-[(2-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid
918642-61-2 95%
0.25g
$285 2025-02-27

1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 30 min, 0 °C
1.2 Reagents: Thionyl chloride ;  30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  4 h, 0 °C
Referenz
Preparation of thienopyridine compounds as inhibitors of VEGF receptor and HGF receptor signaling
, United States, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Isopropyl acetate ;  0 °C; 6 h, rt
1.2 Reagents: Triethylamine Solvents: Isopropyl acetate ;  1 h, rt; 2 h, rt
Referenz
Discovery of a highly potent, selective and novel CDK9 inhibitor as an anticancer drug candidate
Li, Yongtao; Guo, Qingxiang; Zhang, Chao; Huang, Zhi; Wang, Tianqi; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3231-3237

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  cooled; 30 min, cooled
1.2 Reagents: Thionyl chloride ;  cooled; 30 min, cooled
1.3 Solvents: Tetrahydrofuran ;  cooled; overnight, rt
1.4 Reagents: Sodium hydroxide Solvents: Water
Referenz
Novel pyridine derivatives and pyrimidine derivatives as HGFR inhibitors and their preparation and use in the treatment of diseases
, United States, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Isopropyl acetate ;  0 °C; 6 h, rt
1.2 Reagents: Triethylamine Solvents: Isopropyl acetate ;  rt; 1 h, rt; 2 h, rt
Referenz
Preparing method and application of 1,1-cyclopropyl diamide derivative
, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Preparation of pyridines and pyrimidines having cyclopropane-1,1-dicarboxamide moiety as HGFR inhibitors
, World Intellectual Property Organization, , ,

1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid Raw materials

1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid Preparation Products

1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid Verwandte Literatur

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